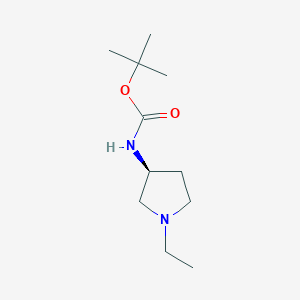

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a carbamate group, which is derived from carbamic acid and consists of a carbonyl group (C=O) linked to an alkyl group and an amino group .

Synthesis Analysis

The synthesis of pyrrolidines and carbamates can be achieved through various methods. For instance, the N-heterocyclization of primary amines with diols can be catalyzed by a Cp*Ir complex . Additionally, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters . Unfortunately, specific synthesis methods for “this compound” were not found in the search results.Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrrolidine ring and a carbamate group, as mentioned in the description. Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . The carbamate group consists of a carbonyl group (C=O) linked to an alkyl group and an amino group .Chemical Reactions Analysis

Various chemical reactions involving pyrrolidines and carbamates have been reported. For example, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Also, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst can provide various pyrrolidines in very good yields .Scientific Research Applications

Synthesis and Intermediate Use

(S)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is a compound utilized in various synthesis processes, demonstrating its importance in organic chemistry and drug development. For instance, it has been involved in the practical and scalable synthesis of an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This process is highlighted by the preparation of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate through an efficient one-pot, two-step telescoped sequence starting from readily available materials, showcasing the compound's role in simplifying complex synthesis routes (Li et al., 2012).

Drug Intermediates and Biological Activity

Further research has explored the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, where derivatives exhibited significant antiarrhythmic and hypotensive properties. This indicates the compound's potential in the development of new therapeutic agents, particularly in cardiovascular diseases (Chalina et al., 1998).

Structural Characterization and Analysis

The structural characterization of related tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments has provided insights into the molecular architecture of such compounds. These structural analyses are crucial for understanding the compound's reactivity and potential modifications for specific applications (Aouine et al., 2016).

Environmental Stability and Solar Cell Applications

In a distinct application, the compound's derivatives have been studied for their stability to reduction and utility in dye-sensitized solar cells. This showcases the versatility of this compound derivatives in materials science, particularly in renewable energy technologies (Klein et al., 2004).

Enantioselective Synthesis

The compound also plays a role in the enantioselective synthesis of 2-substituted pyrrolidines, highlighting its importance in the preparation of chiral molecules. This aspect is vital for pharmaceutical applications where the stereochemistry of drug molecules can significantly impact their efficacy and safety (Zhou et al., 2019).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities . These activities suggest that these compounds may influence various biochemical pathways, leading to downstream effects.

Result of Action

Similar compounds, such as indole derivatives, have been reported to possess various biological activities . These activities suggest that these compounds may have diverse molecular and cellular effects.

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-ethylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPHJLKRZSTDMH-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC[C@@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide](/img/structure/B2781053.png)

![2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781056.png)

![{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol](/img/structure/B2781058.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781060.png)

![N-(3-chlorophenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2781064.png)

![7-(cyclopropylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781072.png)